molecular formula C9H9BrOS B1271932 2-Bromo-1-(4-methylsulfanylphenyl)ethanone CAS No. 42445-46-5

2-Bromo-1-(4-methylsulfanylphenyl)ethanone

Cat. No. B1271932
CAS RN: 42445-46-5
M. Wt: 245.14 g/mol
InChI Key: YSSYIJBAPDTSAY-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-methylsulfanylphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrOS . It has a molecular weight of 245.14 g/mol . The IUPAC name for this compound is 2-bromo-1-(4-methylsulfanylphenyl)ethanone .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(4-methylsulfanylphenyl)ethanone” can be represented by the SMILES string CSC1=CC=C(C=C1)C(=O)CBr . This indicates that the compound contains a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom. The carbon atom is also bonded to a phenyl ring, which has a methylsulfanyl group attached .


Physical And Chemical Properties Analysis

“2-Bromo-1-(4-methylsulfanylphenyl)ethanone” has a molecular weight of 245.14 g/mol . The compound is characterized by a topological polar surface area of 42.4 Ų, indicating its polarity . It has a computed XLogP3-AA value of 2.9, suggesting its lipophilicity .

Scientific Research Applications

Chemical Synthesis

2-Bromo-1-(4-methylsulfanylphenyl)ethanone is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of phenylacetic acid . The process involves the reaction of phenylacetic acid with 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone in acetonitrile .

Antibacterial Applications

This compound has been used in the synthesis of hybrid antimicrobials . These are compounds that combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy . Specifically, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized using this compound . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Drug Delivery Systems

The compound has potential applications in drug delivery systems . When used in conjunction with a cell-penetrating peptide like octaarginine, it can enhance the antibiotic activity of small molecules . The drug-peptide complex displays faster killing-kinetics towards bacterial cells and shows negligible haemolytic activity towards human RBCs .

Research and Development

2-Bromo-1-(4-methylsulfanylphenyl)ethanone is used in research and development laboratories . It’s provided to early discovery researchers as part of a collection of unique chemicals .

Pharmaceutical Industry

This compound is used in the pharmaceutical industry for the development of new drugs . Its antibacterial properties make it a valuable resource in the fight against bacterial infections .

Chemical Industry

In the chemical industry, 2-Bromo-1-(4-methylsulfanylphenyl)ethanone is used in the production of various chemicals . It’s a versatile compound that can be used in a variety of reactions .

properties

IUPAC Name

2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSYIJBAPDTSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372110
Record name 2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methylsulfanylphenyl)ethanone

CAS RN

42445-46-5
Record name 2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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